molecular formula C46H38Si2 B12521440 Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane CAS No. 652154-26-2

Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane

Cat. No.: B12521440
CAS No.: 652154-26-2
M. Wt: 647.0 g/mol
InChI Key: QJKUOWPQRLHSFT-UHFFFAOYSA-N
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Description

Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane is a complex organosilicon compound characterized by its unique structure, which includes multiple phenyl groups attached to silicon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane typically involves the reaction of triphenylsilane with an appropriate ethynyl derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where triphenylsilane is reacted with an ethynyl halide under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrosilane form.

    Substitution: The phenyl groups attached to the silicon atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can introduce various functional groups onto the silicon atoms.

Scientific Research Applications

Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane exerts its effects involves its ability to participate in various chemical reactions. The compound’s silicon atoms can form strong bonds with other elements, facilitating the formation of complex structures. The phenyl groups provide stability and influence the compound’s reactivity, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane is unique due to its complex structure, which includes multiple phenyl groups and an ethynyl linkage. This structure imparts distinct chemical properties, making it suitable for specialized applications in organic synthesis and materials science.

Properties

CAS No.

652154-26-2

Molecular Formula

C46H38Si2

Molecular Weight

647.0 g/mol

IUPAC Name

triphenyl-[2-[2-(2-triphenylsilylethyl)phenyl]ethynyl]silane

InChI

InChI=1S/C46H38Si2/c1-7-23-41(24-8-1)47(42-25-9-2-10-26-42,43-27-11-3-12-28-43)37-35-39-21-19-20-22-40(39)36-38-48(44-29-13-4-14-30-44,45-31-15-5-16-32-45)46-33-17-6-18-34-46/h1-34H,35,37H2

InChI Key

QJKUOWPQRLHSFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](CCC2=CC=CC=C2C#C[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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